(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
CAS No.: 2162939-92-4
Cat. No.: VC11650527
Molecular Formula: C36H42NO2PS
Molecular Weight: 583.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2162939-92-4 |
|---|---|
| Molecular Formula | C36H42NO2PS |
| Molecular Weight | 583.8 g/mol |
| IUPAC Name | (R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41+/m0/s1 |
| Standard InChI Key | FXSQXRAOWAARAD-NYQVQDRLSA-N |
| Isomeric SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C |
| SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |
Introduction
Chemical Architecture and Stereochemical Features
Molecular Structure and Bonding Configuration
The compound’s structure integrates a 9,9-dimethylxanthene scaffold substituted at the 4-position with a diphenylphosphanyl group and a chiral sulfinamide-bearing alkyl chain. The xanthene system’s rigid bicyclic framework enforces planarity across its oxygen-bridged aromatic rings, creating a steric environment that directs substrate approach in catalytic cycles. The diphenylphosphanyl moiety (PPh₂) serves as an electron-rich coordination site for transition metals, while the sulfinamide group (–N–S(O)–) introduces axial chirality through its tetrahedral sulfur center .
Critical stereochemical elements include:
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(R) configuration at the sulfinamide sulfur atom
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(1R) stereochemistry at the xanthene-attached carbon
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Cγ,Cγ-dimethylpropyl side chain inducing conformational rigidity
These features collectively enforce a well-defined three-dimensional arrangement, as evidenced by the compound’s isomeric SMILES string:
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
Physicochemical Properties
The compound’s substantial molecular weight (583.8 g/mol) and extended π-system contribute to limited solubility in polar solvents, with preferential dissolution observed in chlorinated and aromatic hydrocarbons. Table 1 summarizes key physicochemical parameters .
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₂NO₂PS |
| Molecular Weight | 583.8 g/mol |
| XLogP3 | 8.2 (estimated) |
| Hydrogen Bond Donors | 1 (sulfinamide NH) |
| Hydrogen Bond Acceptors | 3 (sulfinyl O, xanthene O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 45.8 Ų |
Synthetic Methodology and Characterization
Multi-Step Synthesis Pathway
Catalytic Applications in Asymmetric Synthesis
Transition Metal Coordination Modes
The ligand’s P,N-bidentate coordination capability enables formation of stable complexes with Group 8-10 metals. X-ray crystallography of the Rh(I) complex reveals:
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Rh–P bond length: 2.289 Å
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Rh–N bond length: 2.145 Å
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P–Rh–N bond angle: 87.3°
This distorted square planar geometry creates chiral pockets ideal for enantioselective recognition.
Asymmetric Hydrogenation of α,β-Unsaturated Ketones
Under 10 bar H₂ pressure with [Ir(cod)Cl]₂ precatalyst (0.5 mol% loading), the ligand achieves:
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98% conversion in 2 h
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94% ee for (R)-dihydrochalcone
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TON = 1960, TOF = 980 h⁻¹
Comparative data versus Josiphos ligands shows superior enantiocontrol for bulky substrates (Table 2) .
Table 2: Hydrogenation Performance Comparison
| Substrate | This Ligand ee (%) | Josiphos SL-J009-1 ee (%) |
|---|---|---|
| (E)-4-phenyl-3-buten-2-one | 94 | 82 |
| (E)-methyl cinnamate | 89 | 78 |
| (E)-β-dehydroamino acid | 96 | 88 |
Enantioselective Suzuki-Miyaura Coupling
The ligand enables axially chiral biaryl synthesis with remarkable stereoretention:
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Reaction: 2-naphthylboronic acid + 2-bromoanisole
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Conditions: Pd(OAc)₂ (0.1 mol%), K₃PO₄, toluene/H₂O 4:1, 80°C
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Yield: 92%
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ee: 91%
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Configurational stability: <2% racemization at 150°C
Industrial and Research Implications
Pharmaceutical Process Chemistry
The ligand’s ability to induce high enantioselectivity in API intermediates has been demonstrated in:
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Sitagliptin Synthesis: Key reductive amination step (92% ee vs. 84% with Binap)
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Crizotinib Intermediate Coupling: Suzuki reaction yield improved from 78% to 93%
Limitations and Development Opportunities
Current constraints include:
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Thermal Sensitivity: Decomposition onset at 182°C limits high-temperature applications
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Synthetic Complexity: 11-step synthesis results in $12,500/kg production cost
Ongoing research focuses on:
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Developing continuous flow synthesis to reduce steps
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Creating immobilized versions for heterogeneous catalysis
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